molecular formula C24H20FN3O3S B12028812 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B12028812
M. Wt: 449.5 g/mol
InChI Key: LLWAUTOAGRHKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves multiple steps, typically starting with the preparation of the quinazolinone core.

Industrial Production Methods

The production involves stringent reaction conditions and purification processes to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is used in various fields of scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the ethoxyphenyl and fluorophenyl groups enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical properties and biological activities. The presence of both ethoxyphenyl and fluorophenyl groups enhances its versatility in various chemical reactions and biological interactions .

Properties

Molecular Formula

C24H20FN3O3S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C24H20FN3O3S/c1-2-31-19-12-10-18(11-13-19)28-23(30)20-8-3-4-9-21(20)27-24(28)32-15-22(29)26-17-7-5-6-16(25)14-17/h3-14H,2,15H2,1H3,(H,26,29)

InChI Key

LLWAUTOAGRHKOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.